molecular formula C7H6N2 B596785 2-Ethynyl-6-methylpyrazine CAS No. 1374115-58-8

2-Ethynyl-6-methylpyrazine

Cat. No.: B596785
CAS No.: 1374115-58-8
M. Wt: 118.139
InChI Key: LCZBGXQGBAPDLK-UHFFFAOYSA-N
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Description

2-Ethynyl-6-methylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This particular compound, this compound, has the molecular formula C7H6N2 and is known for its distinctive structure, which includes an ethynyl group attached to the second carbon and a methyl group attached to the sixth carbon of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-methylpyrazine can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-6-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethynyl-6-methylpyrazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the flavor and fragrance industry due to its distinctive aroma.

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-methylpyrazine involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The pyrazine ring can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethynyl-6-methylpyrazine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-ethynyl-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-7-5-8-4-6(2)9-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZBGXQGBAPDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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